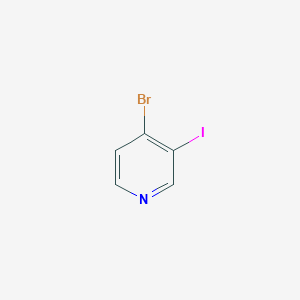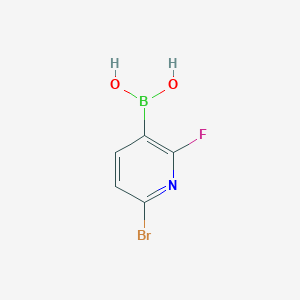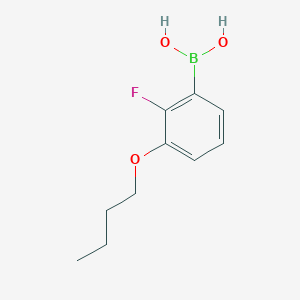
(3-Butoxy-2-fluorophenyl)boronic acid
説明
“(3-Butoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .
Synthesis Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of “(3-Butoxy-2-fluorophenyl)boronic acid” is C10H14BFO3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, are known for their ability to undergo various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also undergo Suzuki–Miyaura coupling .科学的研究の応用
Medical Diagnostics and Treatment
(3-Butoxy-2-fluorophenyl)boronic acid derivatives, particularly those related to the BODIPY class of fluorophores, have been extensively studied for their applications in medical diagnostics and treatment. These compounds are noted for their high fluorescent intensity and low toxicity, making them suitable for bioimaging, labeling of biomolecules such as proteins, hormones, and DNA, and for the functionalization of drug micro- and nanocarriers to achieve better therapeutic efficiency in cancer treatment. The integration of BODIPY into drug carriers allows for real-time in vitro and in vivo imaging of the drug delivery process, enhancing the therapeutic effect and providing valuable diagnostic information (Marfin et al., 2017).
Antimicrobial and Antiprotozoal Applications
Boronic acid compounds, including (3-Butoxy-2-fluorophenyl)boronic acid derivatives, have shown promise in antimicrobial and antiprotozoal applications. Benzoxaborole derivatives have been developed for the treatment of a range of infections, including bacterial, fungal, protozoal, and viral diseases. These compounds inhibit essential enzymes in the life cycle of pathogens, showcasing the potential of boron-containing molecules as novel therapeutic agents (Nocentini et al., 2018).
Electrochemical Biosensors
(3-Butoxy-2-fluorophenyl)boronic acid and its derivatives are utilized in the development of electrochemical biosensors for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. These biosensors exploit the selective binding of boronic acid moieties to diol residues in sugars and other biomolecules, allowing for non-enzymatic detection methods that offer advantages in terms of stability and specificity (Wang et al., 2014).
Drug Development
Research on boronic acids has highlighted their potential in drug development, particularly due to their ability to enhance the potency and improve the pharmacokinetic profile of pharmaceuticals. The unique properties of boronic acids, including (3-Butoxy-2-fluorophenyl)boronic acid, have led to the FDA approval of several boronic acid drugs, underscoring the importance of these compounds in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Applications
The removal of boron species from water and wastewater has been addressed using layered double hydroxides (LDHs), where (3-Butoxy-2-fluorophenyl)boronic acid and its derivatives can play a role in the effective adsorption and removal of borate ions. These approaches are critical in addressing the toxicity of boron at high concentrations in human and animal health, showcasing the environmental applications of boronic acid compounds (Theiss et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLIXXAMYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716592 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-2-fluorophenyl)boronic acid | |
CAS RN |
871125-94-9 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



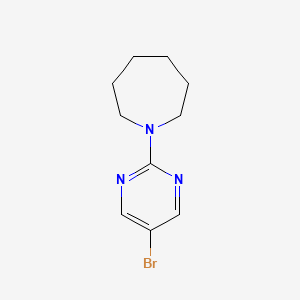
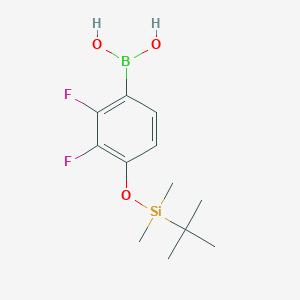
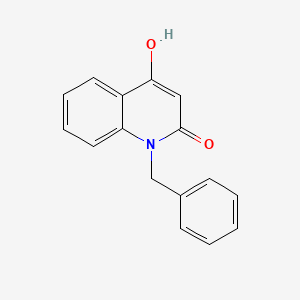
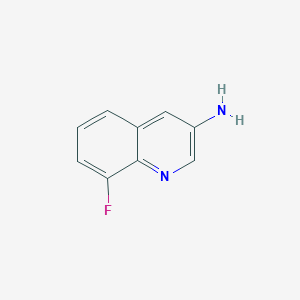
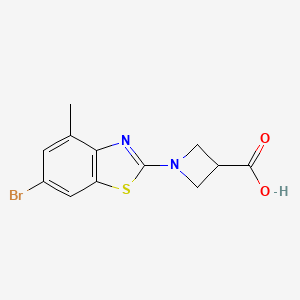
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
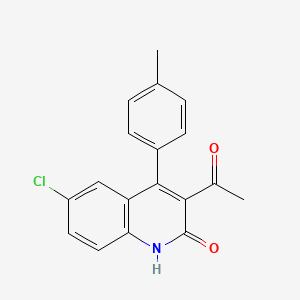
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
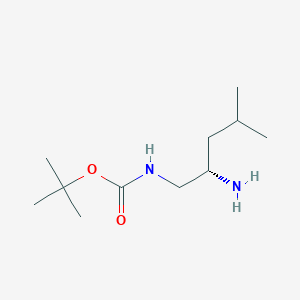
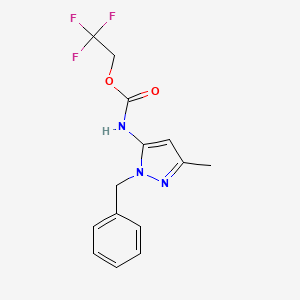
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
